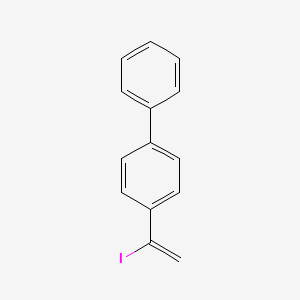

4-(1-Iodovinyl)-1,1'-biphenyl

Descripción

4-(1-Iodovinyl)-1,1'-biphenyl is a biphenyl derivative featuring a vinyl iodide substituent at the 4-position of one phenyl ring. This compound is structurally significant due to the iodine atom’s role in cross-coupling reactions (e.g., Suzuki, Heck), which are pivotal in organic synthesis for constructing complex molecules . The biphenyl core provides rigidity and conjugation, while the iodovinyl group introduces steric bulk and electronic effects, influencing reactivity and material properties.

Propiedades

Fórmula molecular |

C14H11I |

|---|---|

Peso molecular |

306.14 g/mol |

Nombre IUPAC |

1-(1-iodoethenyl)-4-phenylbenzene |

InChI |

InChI=1S/C14H11I/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |

Clave InChI |

QFMDTEKOFNYIAK-UHFFFAOYSA-N |

SMILES canónico |

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Iodovinyl)-1,1’-biphenyl typically involves the iodination of a vinyl-substituted biphenyl precursor. One common method is the reaction of 4-vinyl-1,1’-biphenyl with iodine in the presence of a catalyst such as copper or iron. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for 4-(1-Iodovinyl)-1,1’-biphenyl are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Iodovinyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The iodovinyl group can be replaced by other nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithium or Grignard reagents, with conditions typically involving low temperatures and inert atmospheres.

Coupling Reactions: Palladium or nickel catalysts are often used, with conditions including bases like potassium carbonate and solvents such as toluene or THF

Major Products

The major products formed from these reactions include various substituted biphenyls and polycyclic aromatic compounds, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-(1-Iodovinyl)-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is investigated for its potential use in the development of organic electronic materials.

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.

Mecanismo De Acción

The mechanism by which 4-(1-Iodovinyl)-1,1’-biphenyl exerts its effects in chemical reactions involves the activation of the iodovinyl group. This activation facilitates nucleophilic attack or coupling with other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-(1-Iodovinyl)-1,1'-biphenyl and related compounds:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 4-(1-Iodovinyl)-1,1'-biphenyl | Iodovinyl (-CH=CHI) | C₁₄H₁₁I | 306.15 | - High reactivity in cross-coupling due to iodine. - Conjugated biphenyl core. |

| 4-Vinyl-1,1'-biphenyl (3e) | Vinyl (-CH=CH₂) | C₁₄H₁₂ | 180.25 | - Lacks iodine; reduced cross-coupling utility. - Simpler electronic structure. |

| 3-Iodo-4-methyl-1,1'-biphenyl | Iodo + methyl (-I, -CH₃) | C₁₃H₁₁I | 294.14 | - Iodine at meta position; steric hindrance differs. - Methyl group enhances hydrophobicity. |

| 4-Hexyl-1,1'-biphenyl | Hexyl (-C₆H₁₃) | C₁₈H₂₂ | 238.37 | - Alkyl chain improves solubility in nonpolar solvents. - No halogen for reactivity. |

| FDPAVBi (Fluorinated DPAVBi) | Fluorinated triphenylamine | C₄₄H₃₂F₄N₂ | 664.74 | - Extended conjugation with electron-withdrawing F. - Blue-shifted fluorescence (460 nm in solution). |

Thermal and Photophysical Properties

- Thermal Stability: Fluorinated derivatives like FDPAVBi exhibit high thermal stability (melting point ~300°C), attributed to rigid fluorinated groups . In contrast, alkylated biphenyls (e.g., 4-Hexyl-1,1'-biphenyl) likely have lower melting points due to flexible chains. The iodovinyl group in 4-(1-Iodovinyl)-1,1'-biphenyl may enhance thermal stability compared to non-halogenated analogs but less than fluorinated systems.

- Photophysical Behavior: FDPAVBi shows a fluorescence quantum efficiency 5.7× higher than Alq₃ (a standard emitter) due to fluorine-induced HOMO/LUMO lowering and bandgap widening .

Key Research Findings

Fluorination Effects : Fluorine substitution in biphenyl derivatives lowers HOMO/LUMO levels more effectively than iodine, enhancing charge balance in OLEDs .

Steric vs.

Thermal Behavior : Alkyl chains (e.g., hexyl) lower melting points but improve processability, whereas halogens (I, F) enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.